molecular formula C19H16ClNO2 B1420594 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-82-7

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420594
M. Wt: 325.8 g/mol
InChI Key: DGJBFBAFKKTLJZ-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a methoxyphenyl group, a quinoline group, and a carbonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The quinoline group is a bicyclic compound containing a benzene ring fused to a pyridine ring. The methoxyphenyl group is a phenyl ring with a methoxy (O-CH3) substituent, and the carbonyl chloride group (COCl) is a polar functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl chloride group is typically very reactive and can undergo nucleophilic acyl substitution reactions . The methoxy group on the phenyl ring can influence the reactivity of the ring, directing electrophilic aromatic substitution reactions to certain positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl chloride group could enhance its solubility in polar solvents .

Scientific Research Applications

This compound is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction and in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling . These applications fall under the field of organic chemistry, specifically in the synthesis of complex organic molecules.

The Pictet-Spengler reaction is a method for constructing a tetrahydroisoquinoline ring system, which is a common structural motif in many natural products and pharmaceuticals. The reaction involves the condensation of an amine with a carbonyl compound to form an imine, which then undergoes a cyclization reaction to form the tetrahydroisoquinoline ring.

The synthesis of 1,3-oxazepines involves the reaction of an amine with a carbonyl compound to form an imine, which then undergoes a cyclization reaction with a suitable dienophile in the presence of a palladium catalyst.

    Thiazolidine Derivatives

    Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on. This diversity in the biological response makes it a highly prized moiety. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

    Polymer-supported Triphenylphosphine

    This is used in organic synthesis and organometallic reactions. Specifically, it is used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .

Future Directions

The potential applications of this compound would depend on its biological activity. Quinoline derivatives are widely studied in medicinal chemistry, and the introduction of different substituents can greatly influence their activity . Therefore, this compound could be of interest in future drug discovery efforts.

properties

IUPAC Name

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-7-12(2)18-15(8-11)16(19(20)22)10-17(21-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBFBAFKKTLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186926
Record name 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160262-82-7
Record name 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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